molecular formula C13H18FN B13212857 2-Fluoro-6-(4-methylcyclohexyl)aniline

2-Fluoro-6-(4-methylcyclohexyl)aniline

Cat. No.: B13212857
M. Wt: 207.29 g/mol
InChI Key: IDIZIKGWKGMLER-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₃H₁₈FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a 4-methylcyclohexyl group. This compound is primarily used for research purposes and has applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-methylcyclohexyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with considerations for scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylcyclohexyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .

Scientific Research Applications

2-Fluoro-6-(4-methylcyclohexyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 4-methylcyclohexyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(4-methylcyclohexyl)aniline is unique due to the presence of both the fluorine atom and the 4-methylcyclohexyl group. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-fluoro-6-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-4,9-10H,5-8,15H2,1H3

InChI Key

IDIZIKGWKGMLER-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C(=CC=C2)F)N

Origin of Product

United States

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